N-(2-nitro-9H-fluoren-3-yl)acetamide

CAS No.:

Cat. No.: VC20162345

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O3 |

|---|---|

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | N-(2-nitro-9H-fluoren-3-yl)acetamide |

| Standard InChI | InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18) |

| Standard InChI Key | UPMNEZPDVZWREZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

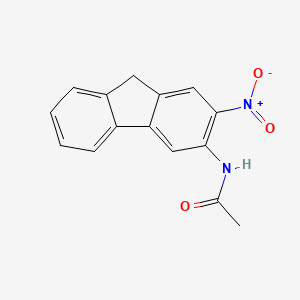

N-(2-Nitro-9H-fluoren-3-yl)acetamide belongs to the fluorene family, featuring a bicyclic system of two benzene rings connected by a five-membered ring. The nitro group (-NO) occupies the 2-position, while the acetamide moiety (-NHCOCH) is attached to the 3-position (Figure 1) . The IUPAC name derives from this substitution pattern, with the fluorene backbone numbered according to standard bicyclic hydrocarbon conventions.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ChemSpider | |

| Molecular Weight | 268.27 g/mol | ChemSpider |

| Canonical SMILES | CC(=O)NC1=C(C2=C3C=CC=CC3=CC2=C1)N+[O-] | PubChem |

| InChI Key | HEIMRNMDKUVGDM-UHFFFAOYSA-N | SpectraBase |

The nitro group induces significant electronic effects, making the 3-position susceptible to nucleophilic substitution reactions, while the acetamide group contributes to hydrogen-bonding capabilities.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential functionalization of fluorene:

-

Nitration: Fluorene undergoes electrophilic aromatic nitration at the 2-position using a nitric acid-sulfuric acid mixture. The reaction proceeds at 0–5°C to minimize di-nitration byproducts .

-

Acetylation: The resulting 2-nitrofluorene is treated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl) to install the acetamide group at the 3-position .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Maximizes mono-nitration |

| Acetic Anhydride Ratio | 1.2 equivalents | Prevents over-acylation |

| Reaction Time (Step 2) | 4–6 hours | Completes amidation |

Industrial Scalability

While no large-scale production data exist for this specific compound, analogous fluorene derivatives are manufactured in batch reactors with:

-

Temperature-controlled nitration vessels (0–50°C capacity)

-

Closed-loop solvent recovery systems for acetic acid

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the pure compound shows:

-

Melting point: 198–202°C (decomposition observed above 220°C)

-

Exothermic decomposition peak at 245°C, indicative of nitro group instability under thermal stress

Solubility Profile

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dimethyl sulfoxide | 12.3 ± 0.5 |

| Dichloromethane | 8.9 ± 0.3 |

| Ethanol | 2.1 ± 0.1 |

| Water | <0.01 |

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biological applications.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective reactions:

-

Sulfonation: Concentrated HSO at 80°C introduces sulfonic acid groups at the 7-position

-

Halogenation: Br/FeBr yields 4-bromo derivatives (70% yield)

Reductive Transformations

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, producing N-(2-amino-9H-fluoren-3-yl)acetamide—a potential intermediate for heterocyclic synthesis .

| Hazard | Precautionary Measure |

|---|---|

| Explosive Decomposition | Avoid thermal shock >200°C |

| Skin Irritation | Nitrile gloves, lab coat |

| Inhalation Risk | Fume hood with HEPA filter |

No acute toxicity data (LD) exist, but structural analogs classify as Category 4 oral toxins (estimated LD > 2000 mg/kg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume